molecular formula C4H8Cl2N2O2 B14653696 N,N-bis(2-chloroethyl)nitramide CAS No. 42499-34-3

N,N-bis(2-chloroethyl)nitramide

Cat. No.: B14653696
CAS No.: 42499-34-3
M. Wt: 187.02 g/mol
InChI Key: JVGPHQAAVPWNBT-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)nitramide: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by the presence of two chloroethyl groups attached to a nitramide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-bis(2-chloroethyl)nitramide can be synthesized through a series of chemical reactions involving the introduction of chloroethyl groups to a nitramide precursor. One common method involves the reaction of N,N-bis(2-chloroethyl)amine with nitrosating agents under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained at a specific range to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-chloroethyl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-bis(2-chloroethyl)nitramide is used as a precursor in the synthesis of other complex organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential cytotoxic effects and its ability to interact with biological macromolecules. It is used in experiments to understand its mechanism of action at the cellular level .

Medicine: this compound has been explored for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cancer cell proliferation. It is considered a candidate for developing new anticancer drugs .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific chemical properties. It is also employed in the manufacture of certain types of explosives and propellants .

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)nitramide involves the alkylation of DNA, leading to the formation of cross-links between DNA strands. This process inhibits DNA replication and transcription, ultimately resulting in cell death. The compound targets the N-7 position of guanine bases in DNA, forming covalent bonds and disrupting the normal function of the genetic material .

Comparison with Similar Compounds

Uniqueness: N,N-bis(2-chloroethyl)nitramide is unique due to its specific combination of chloroethyl and nitramide groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links makes it particularly valuable in medical research for developing anticancer therapies .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2N2O2/c5-1-3-7(4-2-6)8(9)10/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGPHQAAVPWNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625245
Record name N,N-Bis(2-chloroethyl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42499-34-3
Record name N,N-Bis(2-chloroethyl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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